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Introduction

PatMaN (Pattern Matching for Nucleotides) is a command-line tool designed for efficient
searching of numerous short nucleotide sequences within large databases, such as whole
genomes.[1][2] A key feature of PatMaN is its ability to allow for a predefined number of
mismatches and gaps, making it a versatile tool for various next-generation sequencing (NGS)
data analysis applications where short reads may not perfectly match a reference sequence.[2]
[3][4] This document provides detailed application notes and protocols for utilizing PatMaN in
common NGS workflows.

PatMaN implements a non-deterministic automata matching algorithm based on a keyword tree
of the search strings. This approach allows for rapid identification of perfect matches, while the
retrieval time increases with the number of allowed edits (mismatches and gaps). The software
is written in C++, distributed under the GNU General Public License, and has been tested on
GNU/Linux operating systems.

Key Features and Parameters

PatMaN's functionality is controlled through a set of command-line parameters. Understanding
these is crucial for tailoring the analysis to specific research needs.
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Parameter Description Data Type

Specifies the path to the )
-d, --database o String
database file in FASTA format.

Specifies the path to the file
-p, --patterns containing the short query String

sequences in FASTA format.

Sets the maximum number of
-e, --edits total edits (mismatches + Integer

gaps) allowed in a match.

Sets the maximum number of
-g, --gaps . Integer
gaps allowed in a match.

When set, ambiguous
nucleotide codes in the query
o are treated as matches if the
-a, --ambiguity o Flag
database nucleotide is one of
the possibilities. If not set, 'N' is

treated as a mismatch.

Specifies the path for the )
-0, --output i String
output file.

Performance

The performance of PatMaN is influenced by the number of allowed edits. The following table,
derived from the original PatMaN publication, illustrates the relationship between the number of
edits and the runtime for aligning two different datasets against chimpanzee chromosome 22.
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Dataset Edits Gaps Run Time Hits
(seconds)
HGU95-Aprobes 0 0 2.1 1,299
HGU95-A probes 1 1 22.2 11,461
HGU95-A probes 2 2 213.8 49,602
Bonobo Reads 0 0 11.8 1,208,610
Bonobo Reads 1 1 119.5 2,050,422
Bonobo Reads 2 2 1024.7 2,581,770

Note: Benchmarking was performed on a 2.2 GHz workstation with approximately 260 MB of
RAM used. For the Bonobo reads, a 1.8 GHz workstation with 8.6 GB of RAM was used.

Application: Small RNA (miRNA) Sequencing Data
Analysis

PatMaN is well-suited for the initial alignment step in small RNA sequencing workflows,
particularly for identifying known microRNAs (miRNAs) within a sample.

Experimental Workflow: Small RNA-Seq Analysis
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A typical workflow for small RNA sequencing data analysis.

Protocol: miRNA Alignment with PatMaN

This protocol outlines the steps for aligning pre-processed small RNA sequencing reads to a
reference miRNA database.

1. Data Preparation:

e Input Reads: Ensure your small RNA reads are in FASTA format. If your data is in FASTQ
format, convert it to FASTA. The reads should be pre-processed to remove adapter
sequences and low-quality bases.

o Reference Database: Download the mature miRNA sequences from a database such as
miRBase (--INVALID-LINK--) in FASTA format.

2. PatMaN Command:

Execute the following command in your terminal, replacing the placeholder file names with your
actual file paths. This example allows for one mismatch and no gaps.

3. Output Interpretation:

The output file (alignment_results.txt) will be a tab-separated file with the following columns:

Target sequence identifier (from the miRNA database)
e Query sequence identifier (from your reads file)

» Start position of the alignment in the target sequence
e End position of the alignment in the target sequence

e Strand (+ or -)

o Number of edits (mismatches + gaps)

4. Downstream Analysis:
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The alignment output from PatMaN can be used as input for downstream tools to quantify
MiRNA expression levels. This typically involves counting the number of reads that align to
each miRNA.

Application: CRISPR Screen (sgRNA) Data Analysis

Another key application of PatMaN is in the analysis of pooled CRISPR screens to determine
the abundance of single-guide RNAs (sgRNAS) in the cell population.

Experimental Workflow: CRISPR Screen Analysis

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Pre-processing

Raw Sequencing Reads (FASTQ) }—»’ Extract sgRNA Sequences }7

Alignment & Counting Statistical Analysis
Y

SgRNA Library Reference H PatMaN Alignment }—b{ Generate Read Counts }——{ Nol i }——{ Hit ion (e.g., MAGeCK) H Pathway Analysis

Eery Sequences (FASTE

Keyword Tree Construction

09)

uild Keyword Tree from Queries ’(Database Sequence (FAST,T‘

Search Algorithrvn

Traverse Tree with DB Sequence

vl

Allow Mismatches Allow Gaps Perfect Match

'

Report Hits

>
>

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1221989?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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